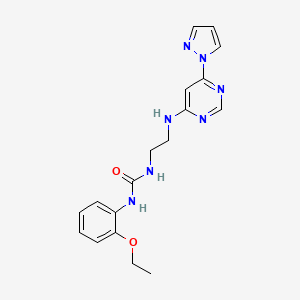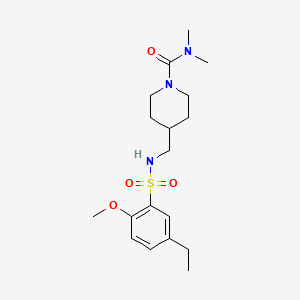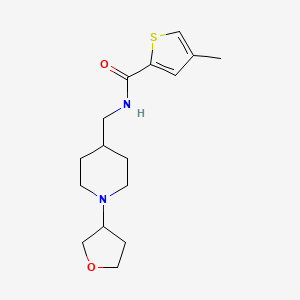
1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-ethoxyphenyl)urea is a chemical compound that has been widely researched for its potential applications in various fields.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Recent studies have shown that derivatives containing the pyrazole and pyrimidin-4-yl moiety demonstrate significant antibacterial and antimicrobial activities. For instance, Azab, Youssef, and El‐Bordany (2013) synthesized new heterocyclic compounds aiming for antibacterial use, highlighting the potential of such compounds in fighting bacterial infections (M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).
Anticancer Activity
Compounds with the pyrazolo[3,4-d]pyrimidin-4-one structure have been explored for their anticancer properties. Abdellatif et al. (2014) discovered compounds with potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line, emphasizing the potential of such chemical structures in oncology research (Khaled R. A. Abdellatif, Eman K. A. Abdelall, M. Abdelgawad, R. Ahmed, & R. Bakr, 2014).
Antifungal and Antibacterial Pharmacophores
Titi et al. (2020) conducted a study on the synthesis of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This research underscores the versatility of compounds bearing the pyrazole and pyrimidin-4-yl units in addressing a broad spectrum of microbial and fungal pathogens, as well as their utility in cancer treatment (A. Titi, M. Messali, Bakhet A Alqurashy, R. Touzani, Takuya Shiga, H. Oshio, M. Fettouhi, M. Rajabi, F. Almalki, & T. Ben Hadda, 2020).
Enzyme Inhibition for Disease Treatment
Compounds with the pyrazolo[3,4-d]pyrimidine structure have also been studied for their enzyme inhibition properties, which are crucial for treating various diseases. La Motta et al. (2009) explored the use of such compounds as potent adenosine deaminase inhibitors, showcasing their potential in disease treatment through enzyme inhibition (C. La Motta, S. Sartini, L. Mugnaini, S. Salerno, F. Simorini, S. Taliani, A. Marini, F. Da Settimo, A. Lavecchia, E. Novellino, L. Antonioli, M. Fornai, C. Blandizzi, & M. del Tacca, 2009).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-2-27-15-7-4-3-6-14(15)24-18(26)20-10-9-19-16-12-17(22-13-21-16)25-11-5-8-23-25/h3-8,11-13H,2,9-10H2,1H3,(H,19,21,22)(H2,20,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKBTGTWNYVIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-methylpiperidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2850578.png)
![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2850579.png)

![Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate](/img/structure/B2850581.png)



![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2850590.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide](/img/structure/B2850591.png)



![3-[4-(Acetylamino)phenyl]-2-phenylpropanoic acid](/img/structure/B2850599.png)
![N-(2,4-dimethylphenyl)-5-methyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2850601.png)